molecular formula C33H44FN5O3 B606013 Belizatinib CAS No. 1357920-84-3

Belizatinib

カタログ番号: B606013
CAS番号: 1357920-84-3
分子量: 577.7 g/mol
InChIキー: WSTUJEXAPHIEIM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

In Vivo

Belizatinib has been studied extensively in preclinical models of cancer. In studies involving mouse models of this compound, this compound was found to be highly effective in inhibiting tumor growth and inducing apoptosis. In addition, this compound was found to be effective in inhibiting the growth of NSCLC and GIST tumors in mouse models.

In Vitro

Belizatinib has also been studied extensively in cell culture models of cancer. In cell culture studies, this compound was found to be effective in inhibiting the growth of several types of cancer cells, including this compound, NSCLC, and GIST cells. This compound was also found to be effective in inducing apoptosis in these cancer cell lines.

作用機序

TSR-011は、アナプラズマティックリンパ腫キナーゼとトロポミオシン関連キナーゼに結合して活性を阻害することで効果を発揮します。これらのキナーゼは、細胞の増殖、生存、分化を調節するシグナル伝達経路に関与しています。 これらのキナーゼを阻害することで、TSR-011はシグナル伝達経路を混乱させ、腫瘍の増殖を抑制し、癌細胞の死を促進します .

TSR-011の分子標的は、アナプラズマティックリンパ腫キナーゼとトロポミオシン関連キナーゼのキナーゼドメインです。 これらの標的の阻害は、下流のシグナル伝達経路の活性化を防ぎ、それによって抗腫瘍効果を発揮します .

6. 類似の化合物との比較

TSR-011は、アナプラズマティックリンパ腫キナーゼとトロポミオシン関連キナーゼの両方を二重に阻害する点でユニークであり、これらのキナーゼのいずれか一方のみを標的にする他の阻害剤とは異なります。類似の化合物には以下が含まれます。

TSR-011は、アナプラズマティックリンパ腫キナーゼとトロポミオシン関連キナーゼの両方の経路を標的にできるため、単一標的阻害剤と比較して、より幅広い活性を持ち、抵抗性メカニズムを克服する可能性があります .

生物活性

Belizatinib has been found to be effective in inhibiting the growth of several types of cancer cells, including this compound, NSCLC, and GIST cells. In addition, this compound has been found to be effective in inducing apoptosis in these cancer cell lines. This compound has also been found to be effective in inhibiting the growth of tumors in mouse models of cancer.
Biochemical and Physiological Effects
This compound has been found to inhibit the activity of the Abl, Src, and Fyn kinases, which are involved in cell proliferation, survival, and migration. In addition, this compound has been found to inhibit the activity of several other proteins, including STAT3, STAT5, and PI3K/AKT, which are involved in cell proliferation, survival, and migration.

実験室実験の利点と制限

The advantages of using belizatinib in laboratory experiments include its high selectivity for the Abl, Src, and Fyn kinases and its low potential for off-target effects. The limitations of using this compound in laboratory experiments include its potential to cause off-target effects and its potential to cause toxicity in certain cell types.

将来の方向性

Future research on belizatinib should focus on its potential to treat other types of cancer, its potential to cause off-target effects, and its potential to cause toxicity in certain cell types. In addition, future research should focus on the development of new and improved synthesis methods for this compound and the development of new and improved formulations of this compound. Furthermore, future research should focus on the development of new and improved assays for the evaluation of this compound’s efficacy and safety. Finally, future research should focus on the development of new and improved methods for the delivery of this compound to cancer cells.

合成法

Belizatinib was synthesized using a combination of solid-phase and solution-phase synthesis techniques. The solid-phase synthesis involved the use of a resin-bound amine, which was reacted with a bromoalkyl halide and then further reacted with a carboxylic acid to form the desired product. The solution-phase synthesis involved the use of a palladium-catalyzed cross-coupling reaction between a bromoalkyl halide and an arylboronic acid. This reaction was followed by a deprotection step to yield the desired product.

準備方法

TSR-011の合成には、重要な中間体の調製とその後のカップリング反応を含む、複数のステップが含まれます。特定の合成経路と反応条件は、機密情報であり、詳細に公表されていません。 この化合物は、コア構造の形成を含む一連の有機反応を介して合成され、続いて所望の薬理学的特性を実現するために官能基の修飾が行われることが知られています .

TSR-011の工業的生産方法には、高収率と純度を確保するために最適化された反応条件を使用した大規模合成が含まれる可能性があります。 これには、最終生成物の精製と特性評価のために、高速液体クロマトグラフィーなどの高度な技術を使用することが含まれます .

化学反応の分析

TSR-011は、以下を含むさまざまな化学反応を起こします。

    酸化: TSR-011は、特定の条件下で酸化されて、酸化された誘導体を形成することができます。酸化によく用いられる試薬には、過酸化水素などの酸化剤があります。

    還元: 還元反応は、水素化ホウ素ナトリウムなどの還元剤を使用して、TSR-011の還元型を生成することができます。

    置換: TSR-011は、官能基が他の基と置換される置換反応を起こすことができます。これは、適切な条件下で、ハロゲンや求核剤などの試薬を使用して実現できます。

これらの反応から生成される主要な生成物は、使用する特定の試薬と条件によって異なります。 例えば、酸化によりヒドロキシル化誘導体が生成される場合があり、還元により脱ヒドロキシル化形が生成される場合があります .

4. 科学研究への応用

科学的研究の応用

特性

IUPAC Name

4-fluoro-N-[6-[[4-(2-hydroxypropan-2-yl)piperidin-1-yl]methyl]-1-[4-(propan-2-ylcarbamoyl)cyclohexyl]benzimidazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H44FN5O3/c1-21(2)35-30(40)24-8-12-27(13-9-24)39-29-19-22(20-38-17-15-25(16-18-38)33(3,4)42)5-14-28(29)36-32(39)37-31(41)23-6-10-26(34)11-7-23/h5-7,10-11,14,19,21,24-25,27,42H,8-9,12-13,15-18,20H2,1-4H3,(H,35,40)(H,36,37,41)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSTUJEXAPHIEIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1CCC(CC1)N2C3=C(C=CC(=C3)CN4CCC(CC4)C(C)(C)O)N=C2NC(=O)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H44FN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

577.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1357920-84-3
Record name Belizatinib [INN:WHO-DD]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1357920843
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BELIZATINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z8A6022P3J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What makes Belizatinib potentially advantageous compared to earlier ALK inhibitors like Crizotinib?

A1: this compound is a next-generation ALK inhibitor designed to overcome the limitations of first-generation inhibitors like Crizotinib. Cricitizinib primarily targets the active conformation of ALK (DFG-in state) and is susceptible to resistance arising from mutations in the ATP-binding pocket []. This compound, while not explicitly classified in the provided abstracts, likely acts as a type-II inhibitor. Type-II inhibitors bind to an extended hydrophobic pocket, inducing a DFG-out or DFG-shifted conformation, potentially offering broader coverage against ALK mutations and improved selectivity compared to type-I inhibitors [].

Q2: What strategies are being explored to further enhance the efficacy of ALK inhibitors like this compound?

A2: The provided research highlights Proteolysis-targeting chimeric molecules (PROTACs) as a promising strategy to enhance the efficacy of ALK targeting []. PROTACs are bifunctional molecules consisting of an ALK ligand (like Crizotinib, Ceritinib, Alectinib, This compound, etc.) linked to a degradation tag (e.g., thalidomide derivatives or VHL-1) []. These molecules hijack the cellular protein degradation machinery to specifically degrade ALK, potentially offering advantages over traditional inhibitors.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。